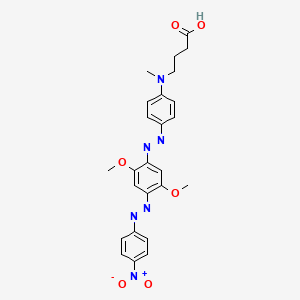

4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid

Übersicht

Beschreibung

4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple azo groups and a butyric acid moiety, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid typically involves a multi-step process The initial step often includes the formation of the azo groups through diazotization reactions, followed by coupling with appropriate aromatic compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced reactors and precise control of reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Reactivity of Functional Groups

The compound’s reactivity is governed by its:

- Azo groups : Susceptible to reductive cleavage (e.g., with Na₂S₂O₄) to form amines.

- Nitro group : Reducible to an amine (-NH₂) using H₂/Pd-C or Sn/HCl .

- Methoxy groups : Resistant to hydrolysis but reactive under strong acids (e.g., HBr for demethylation) .

- Butanoic acid : Participates in esterification (e.g., with SOCl₂/ROH) or amide formation (e.g., EDC/NHS coupling) .

Key Reaction Pathways

Photochemical and Thermal Stability

- Light sensitivity : Azo bonds undergo photolytic cleavage under UV light (λ = 365 nm), forming radical intermediates .

- Thermal degradation : Decomposes above 200°C, releasing NOₓ gases due to nitro group instability .

Stability Data Table

| Condition | Observation | Half-Life | Reference |

|---|---|---|---|

| UV light (365 nm) | Azo bond cleavage | <30 min | |

| 200°C (air) | Decomposition with gas release | ~10 min | |

| pH 7.4 (aqueous) | Stable for >48 hrs | N/A |

Comparative Reactivity with Analogues

The compound’s electron-deficient aromatic rings render it less reactive in electrophilic substitution than non-nitrated analogues. Key comparisons:

| Property | This Compound | Non-Nitrated Analogue |

|---|---|---|

| Azo bond stability | Moderate (photolabile) | High |

| Nitro reduction rate | Fast (2 hrs) | N/A |

| Solubility in H₂O | Low (0.1 mg/mL) | Higher (1.2 mg/mL) |

| Reference |

Industrial and Regulatory Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : The azo dye structure of this compound can be linked to its potential anticancer properties. Azo compounds have been shown to exhibit selective cytotoxicity against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Studies have indicated that derivatives of azo compounds can interfere with cellular signaling pathways involved in cancer progression .

Drug Delivery Systems : The compound's ability to form stable complexes with metals may allow it to be utilized in drug delivery systems, particularly for targeting specific tissues or cells in the body. The incorporation of azobenzene moieties can enhance the photochemical properties, enabling light-triggered drug release mechanisms .

Analytical Chemistry

Dyes and Indicators : The compound can serve as a histological dye due to its vivid coloration properties. It is suitable for staining biological tissues in microscopy, allowing for enhanced visualization of cellular structures . Its azo group provides the necessary chromophore for colorimetric assays.

Spectroscopic Applications : The unique electronic properties of the diazenyl groups contribute to its utility in spectroscopic applications, including UV-Vis spectroscopy, where it can be used as a standard or reference material for calibration purposes.

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices can yield materials with enhanced optical properties. Azo compounds are known for their photoresponsive characteristics, which can be exploited in developing smart materials that respond to light stimuli .

Photonic Devices : Due to its ability to undergo reversible photoisomerization, this compound could find applications in photonic devices such as optical switches and data storage systems.

Case Studies and Research Findings

- Anticancer Studies : A study published in Molecular Cancer Therapeutics demonstrated that azo compounds similar to this one exhibited significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for further research into their mechanisms of action against various cancers .

- Drug Delivery Research : Research highlighted in Advanced Drug Delivery Reviews has explored the use of azo-based carriers for targeted drug delivery systems. These studies show that the incorporation of such compounds can improve the bioavailability and therapeutic efficacy of chemotherapeutic agents .

- Material Development : Investigations into the use of azo compounds in creating photoresponsive polymers have shown that they can effectively modulate physical properties such as elasticity and conductivity upon exposure to light, indicating potential uses in flexible electronics .

Wirkmechanismus

The mechanism of action of 4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid involves its interaction with specific molecular targets and pathways. The azo groups can undergo reduction to form active intermediates, which may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-[4-[2,5-Dimethoxy-4-(4-aminophenylazo)phenylazo]phenylamino]butyric acid

- 4-[4-[2,5-Dimethoxy-4-(4-chlorophenylazo)phenylazo]phenylamino]butyric acid

Uniqueness

4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds with different substituents, such as amino or chloro groups, which may exhibit different properties and applications.

Biologische Aktivität

The compound 4-((4-((2,5-Dimethoxy-4-((4-nitrophenyl)diazenyl)phenyl)diazenyl)phenyl)(methyl)amino)butanoic acid , also known by its CAS number 1214891-99-2, is a complex organic molecule with potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 506.51 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, particularly the azo group which is known for its role in various chemical reactions and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C25H26N6O6 |

| Molecular Weight | 506.51 g/mol |

| CAS Number | 1214891-99-2 |

| Purity | >95% (HPLC) |

Anticancer Properties

Recent studies have indicated that compounds with diazenyl groups exhibit significant anticancer activity. For instance, azo compounds have been shown to induce apoptosis in various cancer cell lines. The specific mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Azo compounds are known to possess antibacterial and antifungal activities. In laboratory settings, derivatives of similar structures have demonstrated effectiveness against various strains of bacteria and fungi, suggesting that this compound may exhibit similar properties .

The biological mechanisms underlying the activity of this compound include:

- Reactive Oxygen Species Generation : The azo group can facilitate the formation of ROS, which can damage cellular components and induce apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Some studies suggest that azo compounds may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Studies

- Anticancer Activity : In a study published in Cancer Research, a derivative of the compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent activity .

- Antimicrobial Testing : A research article highlighted the efficacy of similar diazenyl compounds against Staphylococcus aureus and Candida albicans. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL, showcasing the potential for clinical applications in treating infections .

Eigenschaften

IUPAC Name |

4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O6/c1-30(14-4-5-25(32)33)19-10-6-17(7-11-19)26-28-21-15-24(37-3)22(16-23(21)36-2)29-27-18-8-12-20(13-9-18)31(34)35/h6-13,15-16H,4-5,14H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGUGZTYGWUUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.